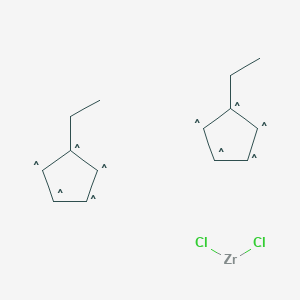

BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

Description

The exact mass of the compound Bis(ethylcyclopentadienyl)zirconium dichloride; 97%, ampouled is 345.983255 g/mol and the complexity rating of the compound is 44.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPHVMXUMPVVBZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73364-08-6 | |

| Record name | Bis(ethylcyclopentadienyl)zirconium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(ethylcyclopentadienyl)zirconium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of bis(ethylcyclopentadienyl)zirconium dichloride, a valuable organometallic compound with applications in catalysis and materials science. As a senior application scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Substituted Zirconocenes

Zirconocene dichloride and its substituted analogues are pivotal precursors for a wide range of catalysts, most notably for olefin polymerization.[1] The electronic and steric properties of the cyclopentadienyl ligands can be fine-tuned by the introduction of substituents, thereby influencing the catalytic activity, selectivity, and stability of the resulting complexes. The ethyl-substituted derivative, bis(ethylcyclopentadienyl)zirconium dichloride, offers modified solubility and reactivity profiles compared to its unsubstituted counterpart, making it a compound of significant interest in academic and industrial research.

This guide will detail a robust two-stage synthesis strategy, commencing with the preparation of the ethylcyclopentadienyl ligand followed by its reaction with zirconium tetrachloride.

Synthesis Strategy: A Two-Stage Approach

The synthesis of bis(ethylcyclopentadienyl)zirconium dichloride is most effectively achieved through a two-stage process. The first stage involves the synthesis of the ethylcyclopentadienyl ligand, which is then deprotonated to form the corresponding anion. In the second stage, this anion is reacted with a zirconium source, typically zirconium (IV) chloride, to yield the final product.

Caption: Overall workflow for the synthesis of bis(ethylcyclopentadienyl)zirconium dichloride.

Stage 1: Synthesis of Ethylcyclopentadiene

The preparation of the ethylcyclopentadienyl ligand is a critical first step. Several methods have been reported, with the choice of reagents influencing the reaction conditions and work-up procedure. Here, we present a common and reliable method involving the alkylation of cyclopentadiene.

Principle and Mechanism

Cyclopentadiene is weakly acidic (pKa ≈ 16) and can be deprotonated by a suitable base to form the aromatic cyclopentadienyl anion. This nucleophilic anion can then undergo an SN2 reaction with an ethyl halide to introduce the ethyl group onto the ring. It is important to note that freshly cracked cyclopentadiene from its dimer, dicyclopentadiene, should be used as cyclopentadiene readily dimerizes at room temperature.[2]

Experimental Protocol: Alkylation of Cyclopentadiene

This protocol is adapted from established procedures for the alkylation of cyclopentadiene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dicyclopentadiene | 132.21 | 100 mL | ~0.68 |

| Sodium metal | 22.99 | 15.6 g | 0.68 |

| Diethylene glycol dimethyl ether (diglyme), anhydrous | 134.17 | 300 mL | - |

| Ethyl bromide | 108.97 | 56 mL (75 g) | 0.69 |

| Hexane, anhydrous | - | As needed | - |

| Deionized water | - | As needed | - |

| Saturated sodium chloride solution | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its boiling point (~170 °C). The monomeric cyclopentadiene will distill at a much lower temperature (40-42 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.[2]

-

Preparation of Sodium Cyclopentadienide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under a nitrogen atmosphere, add sodium metal cut into small pieces to anhydrous diethylene glycol dimethyl ether.[2] Heat the mixture with stirring until the sodium melts and forms a fine dispersion.

-

Formation of the Anion: Cool the sodium dispersion to room temperature. Slowly add the freshly distilled cyclopentadiene dropwise to the flask. The reaction is exothermic, and hydrogen gas will be evolved. Continue stirring until all the sodium has reacted and the evolution of hydrogen ceases.

-

Alkylation: Cool the resulting solution of sodium cyclopentadienide in an ice bath. Add ethyl bromide dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with hexane. Wash the organic layer with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude ethylcyclopentadiene can be purified by fractional distillation under reduced pressure.

Stage 2: Synthesis of Bis(ethylcyclopentadienyl)zirconium Dichloride

This stage involves the reaction of the ethylcyclopentadienyl anion with zirconium(IV) chloride. The use of a lithium or sodium salt of the ethylcyclopentadienyl anion is common.

Principle and Mechanism

The reaction is a salt metathesis reaction. Two equivalents of the ethylcyclopentadienyl anion displace two chloride ligands from zirconium(IV) chloride to form the stable 18-electron zirconocene complex. The reaction is typically carried out in an anhydrous, aprotic solvent under an inert atmosphere to prevent the hydrolysis of the moisture-sensitive zirconium tetrachloride and the final product.

Experimental Protocol: Formation of the Zirconocene

This protocol is a modified procedure based on the synthesis of the parent zirconocene dichloride.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylcyclopentadiene | 94.15 | 15.0 g | 0.16 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 6.4 g | 0.16 |

| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - |

| Zirconium(IV) chloride | 233.03 | 18.6 g | 0.08 |

| Dichloromethane, anhydrous | - | As needed | - |

| Hexane, anhydrous | - | As needed | - |

Procedure:

-

Preparation of Sodium Ethylcyclopentadienide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add the sodium hydride dispersion and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Add anhydrous THF to the sodium hydride.

-

Formation of the Anion: Cool the THF/sodium hydride slurry in an ice bath. Slowly add the ethylcyclopentadiene dropwise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethylcyclopentadienide.

-

Reaction with Zirconium Tetrachloride: In a separate flame-dried flask under nitrogen, prepare a slurry of zirconium(IV) chloride in anhydrous THF. Cool this slurry in an ice bath.

-

Formation of the Zirconocene: Slowly add the solution of sodium ethylcyclopentadienide to the zirconium(IV) chloride slurry via a cannula. A color change and the formation of a precipitate (sodium chloride) should be observed.

-

Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Remove the THF under vacuum.

-

Purification: Extract the solid residue with anhydrous dichloromethane. Filter the solution to remove the sodium chloride precipitate. Concentrate the filtrate under vacuum to induce crystallization. The product can be further purified by recrystallization from a mixture of dichloromethane and hexane.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of Bis(ethylcyclopentadienyl)zirconium Dichloride

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and the protons on the cyclopentadienyl rings. The chemical shifts of the cyclopentadienyl protons will be influenced by the zirconium center.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ethyl group and the carbons of the cyclopentadienyl rings.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl and cyclopentadienyl groups. The presence of the cyclopentadienyl rings is typically confirmed by strong bands around 3100 cm⁻¹ (C-H stretch), 1440 cm⁻¹ (C-C stretch), and 810 cm⁻¹ (C-H out-of-plane bend).[3]

-

-

Elemental Analysis:

-

Combustion analysis should be performed to determine the weight percentages of carbon and hydrogen, which should correspond to the calculated values for the molecular formula C₁₄H₁₈Cl₂Zr.

-

Safety and Handling

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

-

Reagent Handling:

-

Sodium metal and sodium hydride are highly reactive and flammable. They react violently with water. Handle with extreme care.

-

Zirconium(IV) chloride is corrosive and moisture-sensitive.

-

Organic solvents used are flammable.

-

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of bis(ethylcyclopentadienyl)zirconium dichloride is a multi-step process that requires careful handling of air- and moisture-sensitive reagents. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably prepare this important organometallic compound for a variety of applications in catalysis and materials science.

References

- Kaminsky, W. (1998). Highly active metallocene catalysts for olefin polymerization. Journal of the Chemical Society, Dalton Transactions, (9), 1413-1418.

- Puddephatt, R. J. (2002). The Organometallic Chemistry of the Transition Metals (4th ed.). Wiley-Interscience.

- Reddy, K. K., et al. (2015). Synthesis of bis(cyclopentadienyl) titanium(IV) and zirconium(IV) chlorides with 1,1'-diacetylruthenocenyl bis(hydrazones). Der Pharmacia Lettre, 7(7), 170-174.

-

Wikipedia. (n.d.). Zirconocene dichloride. Retrieved from [Link]

-

PubChem. (n.d.). Bis(cyclopentadienyl)zirconium dichloride, 99% (Zirconocene dichloride). Retrieved from [Link]

-

American Elements. (n.d.). Bis(ethylcyclopentadienyl)zirconium Dichloride. Retrieved from [Link]

- Wilkinson, G., & Birmingham, J. M. (1954). Bis-cyclopentadienyl Compounds of Ti, Zr, V, Nb, and Ta. Journal of the American Chemical Society, 76(17), 4281–4284.

Sources

characterization of bis(ethylcyclopentadienyl)zirconium dichloride

Characterization and Application of Bis(ethylcyclopentadienyl)zirconium Dichloride: An In-Depth Technical Guide

Target Audience: Researchers, Organometallic Chemists, and Polymer Scientists Content Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

Bis(ethylcyclopentadienyl)zirconium dichloride (often abbreviated as (EtCp)₂ZrCl₂) is a highly versatile, unbridged metallocene precatalyst predominantly utilized in the Ziegler-Natta-type polymerization of olefins[1]. The incorporation of an ethyl substituent on the cyclopentadienyl (Cp) rings fundamentally alters the catalyst's solubility, steric profile, and electronic properties compared to the unsubstituted zirconocene dichloride (Cp₂ZrCl₂)[2]. This guide provides a comprehensive overview of its structural characteristics, analytical characterization methodologies (NMR, IR), and standardized experimental protocols for its activation and application in ethylene polymerization.

Chemical Identity & Structural Significance

-

IUPAC Name: Dichlorobis(ethylcyclopentadienyl)zirconium

-

CAS Number: 73364-08-6[3]

-

Molecular Formula: C₁₄H₁₈Cl₂Zr[3]

-

Molecular Weight: 348.43 g/mol [3]

-

Appearance: Pale yellow crystalline powder

Mechanistic Causality of the Ethyl Substituent: The addition of the ethyl group to the Cp ring serves two critical mechanistic functions in catalysis:

-

Enhanced Solubility: Unsubstituted metallocenes often suffer from poor solubility in aliphatic hydrocarbons. The ethyl groups disrupt crystal lattice packing, significantly increasing solubility in non-polar solvents like toluene and hexane[2]. This is essential for homogeneous catalysis, ensuring uniform active site distribution.

-

Steric Modulation: The ethyl groups provide a moderate steric bulk that influences the migratory insertion rate of the olefin monomer. This steric hindrance can dictate the molecular weight distribution (MWD) and the microstructure of the resulting polyolefin, often leading to polymers with tailored rheological properties[2][4].

Analytical Characterization

Accurate characterization of (EtCp)₂ZrCl₂ is paramount to ensure catalytic efficacy. Trace impurities, such as unreacted zirconium tetrachloride or mono-substituted derivatives, can severely depress catalyst activity or broaden the polymer molecular weight distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for verifying the purity and isomeric composition of the precatalyst. The ethyl group breaks the D₅ₕ symmetry of the standard Cp ring, resulting in a distinct splitting pattern. The Cp protons appear as an AA'BB' spin system due to the substitution.

Infrared (IR) Spectroscopy

FT-IR is utilized to confirm the presence of the cyclopentadienyl ligands and the metal-halogen bonds. The ratio of specific absorbance bands (e.g., around 1260 cm⁻¹ to 1220 cm⁻¹) is often used to assess the quality of the metallocene and its interaction with co-catalysts[5].

Table 1: Summary of Analytical Characterization Data

| Analytical Technique | Target Moiety | Expected Signal / Frequency | Interpretation & Causality |

| ¹H NMR (CDCl₃) | Ethyl -CH₃ | ~1.15 ppm (Triplet) | Confirms the terminal methyl group of the ethyl substituent. |

| ¹H NMR (CDCl₃) | Ethyl -CH₂- | ~2.55 ppm (Quartet) | Confirms the methylene bridge connecting the Cp ring to the methyl group. |

| ¹H NMR (CDCl₃) | Cp Ring Protons | ~6.05 - 6.25 ppm (Multiplets) | Two distinct pseudo-triplets confirm the AA'BB' system of the substituted Cp ring. |

| FT-IR | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | Validates the presence of the ethyl aliphatic chains[6]. |

| FT-IR | Aromatic C-H Stretch | ~3100 cm⁻¹ | Confirms the aromaticity of the coordinated cyclopentadienyl rings. |

| FT-IR | Zr-Cl Stretch | 300 - 350 cm⁻¹ (Far-IR) | Verifies the intact precatalyst state prior to activation. |

Mechanistic Pathway of Activation

To become catalytically active, (EtCp)₂ZrCl₂ must be activated by a co-catalyst, almost universally Methylaluminoxane (MAO)[2]. MAO performs a dual role: it alkylates the zirconium center (replacing Cl with CH₃) and subsequently abstracts a ligand to form a coordinatively unsaturated, highly electrophilic cationic species: [(EtCp)₂Zr(CH₃)]⁺.

Figure 1: Activation and propagation mechanism of (EtCp)₂ZrCl₂ mediated by MAO in olefin polymerization.

Experimental Protocols

As a self-validating system, the following protocol includes visual and chemical checkpoints to ensure the integrity of the highly moisture-sensitive intermediates.

Protocol: Homogeneous Ethylene Polymerization via (EtCp)₂ZrCl₂ / MAO

Prerequisites: All manipulations must be performed under a strictly inert atmosphere (Argon or Nitrogen, <1 ppm O₂, <1 ppm H₂O) using standard Schlenk line techniques or a glovebox[2]. Solvents (e.g., Toluene) must be rigorously dried over sodium/benzophenone and degassed prior to use.

Step-by-Step Methodology:

-

Reactor Preparation: Bake a 250 mL heavy-walled glass polymerization reactor at 120°C overnight. Assemble hot under vacuum and backfill with Argon three times.

-

Solvent & Scavenger Loading: Introduce 100 mL of dry toluene into the reactor. Add 1.0 mL of a 10 wt% MAO solution in toluene. Causality: This initial MAO acts as a scavenger to neutralize any residual adventitious moisture or oxygen on the reactor walls[7].

-

Precatalyst Preparation: In a separate Schlenk flask, dissolve 5.0 mg of (EtCp)₂ZrCl₂ in 10 mL of dry toluene. The solution should be a clear, pale yellow.

-

Activation: Inject the precatalyst solution into the reactor. Self-Validation Checkpoint: The solution should immediately transition from pale yellow to a deeper yellow/orange. If the solution turns cloudy or precipitates, moisture contamination has occurred, forming inactive zirconium oxides; the run must be aborted.

-

Polymerization: Replace the Argon atmosphere with Ethylene gas. Pressurize the reactor to 2 bar (approx. 30 psi) and maintain a constant temperature of 60°C. Causality: The massive excess of MAO (typically Al:Zr molar ratio of 1000:1 to 5000:1) is required because MAO exists as a dynamic oligomeric mixture; the excess drives the equilibrium toward the active cationic species.

-

Quenching & Recovery: After 30 minutes, vent the ethylene pressure. Quench the reaction by injecting 10 mL of acidified methanol (10% HCl in MeOH). This destroys the active metal center and precipitates the polymer.

-

Filtration: Filter the resulting white polyethylene powder, wash extensively with methanol, and dry in a vacuum oven at 60°C to a constant weight.

Figure 2: Schlenk-line workflow for homogeneous ethylene polymerization using (EtCp)₂ZrCl₂.

References

-

American Elements - Bis(cyclopentadienyl)zirconium(IV) Dichloride[Link][1]

-

Google Patents (US6870023B2) - Reactor wall coating and processes[7]

-

Google Patents (US20030027950A1) - Component of catalyst for olefin polymerization[4]

-

Googleapis (EP0597119A1) - Cycloolefin Copolymer Composition and Production Thereof[Link][5]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Ethylcyclopentadiene (C7H10) CAS 26519-92-6 - RUO [benchchem.com]

- 3. strem.com [strem.com]

- 4. US20030027950A1 - Component of catalyst for olefin polymerization - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. US6870023B2 - Reactor wall coating and processes - Google Patents [patents.google.com]

Solvation Dynamics and Application of Bis(ethylcyclopentadienyl)zirconium Dichloride in Organic Media

Executive Summary

Bis(ethylcyclopentadienyl)zirconium dichloride, commonly abbreviated as (EtCp)₂ZrCl₂ (CAS: 73364-08-6), is a highly versatile metallocene complex utilized extensively in homogeneous Ziegler-Natta polymerization and advanced organometallic synthesis. For researchers and drug development professionals, mastering the solubility profile of this compound is critical. The precise selection of organic solvents dictates not only the physical handling of the catalyst but also the thermodynamic stability of the active cationic center during polymerization. This whitepaper provides an in-depth technical analysis of the solvation mechanics, quantitative solubility profiles, and field-proven protocols for handling (EtCp)₂ZrCl₂.

Molecular Architecture: The "Ethyl Effect" on Solvation Thermodynamics

Understanding the solubility of metallocenes requires analyzing the delicate balance between crystal lattice energy and molecular lipophilicity. The parent compound, zirconocene dichloride (Cp₂ZrCl₂), possesses a highly symmetrical crystalline structure that results in high lattice energy, rendering it poorly soluble in aliphatic hydrocarbons.

By introducing an ethyl group to the cyclopentadienyl rings to form1[1], the molecular symmetry is intentionally broken. This structural modification lowers the crystal lattice energy and increases the lipophilic surface area of the complex. Consequently, the entropy of mixing is drastically enhanced, allowing the complex to dissolve far more readily in non-polar organic solvents and aromatic media compared to its unsubstituted counterpart[2].

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior of (EtCp)₂ZrCl₂ across various solvent classes, detailing the mechanistic rationale behind each interaction.

| Organic Solvent | Solubility Profile | Mechanistic Rationale |

| Toluene / Xylene | Highly Soluble | The aromatic |

| Dichloromethane (DCM) | Highly Soluble | High polarity facilitates rapid dissolution; ideal for NMR characterization and purification, though less common for large-scale olefin polymerization due to halogenated waste. |

| Tetrahydrofuran (THF) | Soluble | Oxygen lone pairs strongly coordinate to the highly oxophilic Zr center. While it dissolves the complex, THF competitively inhibits catalytic activation by blocking the active coordination site. |

| Hexane / Heptane | Moderately Soluble | The ethyl ligand disrupts crystal symmetry, allowing partial solvation in aliphatic chains. Used primarily for selective crystallization and purification workflows. |

| Water | Insoluble / Reactive | Highly detrimental. Moisture causes rapid hydrolysis of the Zr-Cl bonds, forming inactive |

Mechanistic Pathway: From Solvation to Catalytic Activation

In homogeneous catalysis, the solvent does more than merely dissolve the solid; it actively stabilizes the transition states. When (EtCp)₂ZrCl₂ is dissolved in toluene and treated with an activator—such as methylaluminoxane (MAO) or a perfluorophenylborate like [B(C₆F₅)₃]—the solvent facilitates the alkylation and subsequent abstraction of a chloride or methyl ligand. Toluene provides the ideal dielectric environment to stabilize the resulting highly active [(EtCp)₂Zr(Me)]⁺ cation. If a coordinating solvent like THF were used, it would bind to this vacant site, preventing the coordination and subsequent insertion of the olefin monomer.

Caption: Solvation and catalytic activation pathway of (EtCp)₂ZrCl₂ in aromatic media.

Field-Proven Experimental Methodologies

Protocol A: Preparation of Anhydrous (EtCp)₂ZrCl₂ Stock Solution in Toluene

Expertise & Causality: Zirconocenes are highly oxophilic. Trace moisture leads to the immediate hydrolysis of the Zr-Cl bonds. By utilizing rigorous Schlenk techniques and anhydrous toluene, the structural integrity of the pre-catalyst is preserved. Self-Validating System: This protocol is visually self-validating. A successful preparation yields a perfectly clear, pale yellow solution. Any turbidity or white precipitate immediately indicates moisture contamination and the formation of polymeric zirconium oxides.

-

Apparatus Preparation: Flame-dry a 50 mL Schlenk flask under vacuum (

mbar) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete desorption of surface moisture. -

Reagent Transfer: Inside an argon-filled glovebox, weigh 0.50 g of (EtCp)₂ZrCl₂ and transfer it into the Schlenk flask. Seal with a rubber septum.

-

Solvent Injection: Using a gas-tight syringe, inject 25 mL of anhydrous, degassed toluene (purified via a solvent dispensing system) into the flask.

-

Solvation: Stir the mixture magnetically at ambient temperature (25 °C) for 15 minutes. The ethyl groups facilitate rapid dissolution by lowering the energetic barrier for solvent molecules to penetrate the crystal lattice.

-

Validation Check: Inspect the solution against a light source. It must be a homogeneous, pale yellow liquid with zero particulate matter.

Caption: Step-by-step anhydrous preparation workflow for homogeneous catalysis.

Protocol B: Hexane-Based Purification Workflow

Expertise & Causality: Over time, (EtCp)₂ZrCl₂ can degrade slightly or contain unreacted ligand impurities from synthesis. Because the complex is only moderately soluble in aliphatic hydrocarbons compared to highly polar impurities, a solvent-antisolvent diffusion method selectively crystallizes the pure complex.

-

Dissolution: Dissolve 1.0 g of crude (EtCp)₂ZrCl₂ in a minimum volume (approx. 5 mL) of anhydrous dichloromethane (DCM) in a Schlenk tube.

-

Antisolvent Layering: Carefully layer 15 mL of anhydrous hexane over the DCM solution using a syringe, ensuring the solvent interface remains undisturbed.

-

Crystallization: Store the tube at -20 °C for 24-48 hours. The slow diffusion of hexane into the DCM reduces the overall polarity of the medium, forcing the (EtCp)₂ZrCl₂ to precipitate.

-

Validation Check: Decant the supernatant. The presence of sharp, well-defined pale yellow crystalline needles confirms the successful exclusion of amorphous impurities.

Impact of Solvent and Ligand Substitution on Polymerization Kinetics

Solubility directly dictates catalytic efficiency in homogeneous polymerization. If a catalyst is only partially dissolved, the resulting heterogeneous active sites will produce polymers with broad molecular weight distributions (MWD). Research indicates that3[3].

The ethyl substitution provides a critical thermodynamic balance: it donates electron density to the zirconium center (increasing intrinsic reactivity) and ensures complete solvation in aromatic media, preventing the formation of inactive aggregates[4]. The result is a highly active, uniform catalytic system capable of producing precisely engineered polyolefins.

References

-

Bis(ethylcyclopentadienyl)zirconium Dichloride | AMERICAN ELEMENTS ® American Elements[Link]

-

Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study PSE Community[Link]

-

Metallocene catalysis in the polymerization of a-Olefins 1 ResearchGate[Link]

Sources

Technical Guide: Thermal Stability Profile of Bis(ethylcyclopentadienyl)zirconium Dichloride

Executive Summary

Bis(ethylcyclopentadienyl)zirconium dichloride is a Group 4 metallocene precursor critical to both olefin polymerization catalysis and emerging organometallic chemotherapeutics. Its utility is defined by a delicate stability balance: it must be robust enough to withstand storage and reactor feeding temperatures, yet reactive enough to undergo chloride abstraction for activation.

This guide provides a definitive analysis of its thermal and chemical stability. Unlike unsubstituted zirconocene dichloride (

Key Stability Metrics:

-

Solid-State Thermal Limit: Stable up to

(melting/decomposition onset). -

Primary Failure Mode: Hydrolytic degradation (moisture sensitivity) rather than pure thermal homolysis.

-

Solution Stability: High in toluene/hexane (inert); rapid degradation in DMSO/Water (hydrolysis

min).

Molecular Architecture & Stability Fundamentals

To understand the stability of

The Ethyl-Substitution Effect

The introduction of an ethyl group onto the cyclopentadienyl ring alters the stability profile in three specific ways compared to the parent

-

Electron Donation (+I Effect): The ethyl group is an electron donor. This increases the electron density at the Zr center, slightly strengthening the

bond against homolytic cleavage but making the center more susceptible to electrophilic attack if not sterically protected. -

Steric Protection: The ethyl tail provides a larger exclusion volume. This hinders the formation of oxo-bridged dimers (a common decomposition route) compared to the unsubstituted analog, thereby improving shelf-life stability under imperfect inert conditions.

-

Crystal Lattice Disruption: The alkyl chain disrupts the tight crystal packing found in

. Consequently,

Decomposition Pathways

The compound degrades via two distinct mechanisms depending on the environment:

-

Pathway A: Thermal Ligand Homolysis (Inert/High T): At temperatures exceeding

, the Cp-Zr bond weakens, leading to ring slippage and eventual ligand loss. -

Pathway B: Hydrolytic Degradation (Ambient/Moisture): Upon exposure to trace moisture, the chloride ligands are displaced, forming

-oxo bridged species. This is the most common "stability failure" in laboratory settings.

Figure 1: Dual decomposition pathways. Pathway A represents high-temperature failure; Pathway B represents storage/handling failure.

Thermal Stability Profile (Data & Analysis)

Thermogravimetric Analysis (TGA) Expectations

For researchers characterizing new batches, the TGA profile is the standard fingerprint for stability.

| Temperature Zone | Physical Phenomenon | Observation |

| 25°C – 120°C | Solvent Desorption | < 1% mass loss (if properly dried). Significant loss here indicates residual toluene/THF. |

| 120°C – 160°C | Phase Transition | Melting onset (endothermic peak in DSC). No mass loss. |

| 160°C – 250°C | Stability Window | Material remains intact in inert atmosphere ( |

| > 250°C | Decomposition Onset | Rapid mass loss. Ligand dissociation and sublimation of volatile byproducts. |

Expert Insight: Unlike organic pharmaceuticals that degrade gently, metallocenes often sublime simultaneously with decomposition. A "clean" TGA weight loss of 100% usually implies sublimation occurred before decomposition. For

Solution Stability (The "Drug Development" Context)

For pharmaceutical applications (e.g., cytotoxicity studies), thermal stability is a proxy for hydrolytic kinetics at physiological temperature (

-

In DMSO/Water: The half-life (

) is minutes. The chlorides are rapidly exchanged for water/hydroxyls. -

Stabilization Strategy: To maintain the dichloride species for biological assay, it must be solubilized in dry DMSO and treated immediately. Long-term stability in aqueous media is non-existent; the species transforms into cationic hydrolysates (e.g.,

), which are the actual active cytotoxic agents.

Experimental Assessment Protocols

To validate the stability of a specific lot, follow this self-validating workflow. This protocol distinguishes between moisture damage (common) and thermal degradation (rare).

Protocol: 1H NMR Purity & Stability Check

Objective: Quantify the ratio of intact Dichloride to Oxo-Dimer.

-

Preparation: Inside a glovebox (

ppm, -

Baseline Scan: Acquire a standard 1H NMR spectrum.

-

Target Signal: Look for the Cp ring protons.[1] The ethyl-substituted Cp ring usually shows a pair of pseudo-triplets or multiplets.

-

Impurity Signal: The oxo-dimer

will show Cp signals slightly upfield (shielded) from the parent.

-

-

Thermal Stress Test:

-

Seal the NMR tube (J. Young valve recommended).

-

Heat to

for 4 hours. -

Re-acquire spectrum.

-

-

Validation Criteria: If the integral ratio of Parent:Dimer changes by < 2%, the sample is thermally stable at that temperature. Any appearance of free ethylcyclopentadiene indicates ligand loss.

Figure 2: NMR-based stability validation workflow.

Handling, Storage, & Activation[2]

Storage Hierarchy

To maximize the shelf-life of

-

Gold Standard: Stored in a glovebox freezer (

) under Nitrogen/Argon. Stability: > 2 years. -

Acceptable: Schlenk flask under inert gas at room temperature. Stability: 6-12 months (gradual yellowing indicates surface oxidation).

-

Unacceptable: Polyethylene bottles in air. Decomposition begins immediately (hours to days).

Activation (Catalysis Context)

While the dichloride is the stable precursor, it is catalytically inactive. It requires activation with Methylaluminoxane (MAO) or Borates.

-

Thermal Implication: The active cationic species (

) is significantly less thermally stable than the dichloride precursor. -

Operational Tip: Do not pre-activate the catalyst at high temperatures (

) for extended periods. Mix the dichloride and co-catalyst inline or immediately prior to injection into the polymerization reactor.

References

- Cardin, D. J., Lappert, M. F., & Raston, C. L. (1986). Chemistry of Organo-Zirconium and -Hafnium Compounds. Ellis Horwood. (Foundational text on zirconocene stability and hydrolysis mechanisms).

-

Ereztech. (2023). Bis(cyclopentadienyl)zirconium dichloride - Safety and Handling. Retrieved from (General handling of zirconocene dichlorides).

- Harding, M. M., et al. (2000). Aqueous stability and antitumor activity of bis(cyclopentadienyl)zirconium(IV) complexes. Journal of Organometallic Chemistry, 606(2), 196-207. (Specific data on hydrolysis kinetics relevant to drug development).

- Alt, H. G., & Koppl, A. (2000). Effect of the Nature of Metallocene Complexes of Group IV Metals on Their Performance in Ethylene Polymerization. Chemical Reviews, 100(4), 1205–1222.

-

American Elements. (2023). Bis(ethylcyclopentadienyl)zirconium Dichloride Product Information. Retrieved from (Physical properties and commercial specifications).

Sources

properties of bis(ethylcyclopentadienyl)zirconium dichloride as a catalyst precursor

Title: The Catalytic Profile of Bis(ethylcyclopentadienyl)zirconium Dichloride: Mechanistic Insights and Application Protocols

Introduction As a Senior Application Scientist, I frequently encounter the challenge of balancing catalytic activity with precise architectural control in both macromolecular synthesis and small-molecule drug development. Metallocene catalysts have revolutionized these fields, but the nuances of their ligand design dictate their ultimate utility. Bis(ethylcyclopentadienyl)zirconium dichloride (CAS 73364-08-6) represents a critical evolutionary step from the foundational unsubstituted zirconocene dichloride[1]. By introducing an ethyl group to the cyclopentadienyl (Cp) ring, researchers can manipulate the steric and electronic environment of the active metal center, fundamentally altering its solubility, polymerization kinetics, and regioselectivity in organic transformations[2].

This technical guide provides an in-depth analysis of bis(ethylcyclopentadienyl)zirconium dichloride, detailing its physicochemical properties, mechanistic activation pathways, and field-proven experimental protocols.

Physicochemical Properties & Structural Advantages

The addition of the ethyl moiety is not merely a structural footnote; it is a deliberate modification designed to enhance the precursor's lipophilicity. Unsubstituted zirconocenes often suffer from poor solubility in non-polar solvents, leading to heterogeneous active sites and broad molecular weight distributions. The ethyl substitution ensures complete dissolution in aromatic solvents like toluene, facilitating a truly homogeneous catalytic system[2].

Table 1: Quantitative Physicochemical Data of Bis(ethylcyclopentadienyl)zirconium Dichloride

| Property | Value | Causality / Significance |

| Chemical Formula | C14H18Cl2Zr | Defines the baseline molecular structure prior to activation. |

| Molecular Weight | 348.43 g/mol | Critical for calculating precise Al:Zr molar ratios during activation. |

| CAS Number | 73364-08-6 | Standard identifier for procurement and safety tracking. |

| Purity (Commercial) | ≥97% | High purity is required to prevent premature catalyst poisoning. |

| Appearance | Solid / Crystalline | Facilitates accurate gravimetric measurement in a glovebox. |

| Solubility | High in Toluene | Ensures homogeneous dispersion, leading to uniform active sites. |

Mechanistic Pathway: Catalyst Activation and Propagation

In its resting state, bis(ethylcyclopentadienyl)zirconium dichloride is catalytically inactive. It requires a co-catalyst, typically methylaluminoxane (MAO), to generate the active electrophilic species[3].

The causality of this activation is two-fold:

-

Alkylation: MAO exchanges its methyl groups with the chloride ligands on the zirconium center, forming a transient dimethyl zirconocene intermediate.

-

Ionization: MAO then abstracts a methyl anion (CH3-), generating a coordinatively unsaturated, 14-electron cationic active center: [EtCp2ZrMe]+. The bulky, weakly coordinating[Me-MAO]- counterion stabilizes the cation without blocking the coordination site.

The ethyl groups on the Cp rings subtly increase the electron density at the zirconium center via inductive effects, while their steric bulk helps control the trajectory of incoming olefin monomers, directly influencing the molecular weight and density of the resulting polymer[2].

Figure 1: Mechanistic activation of EtCp2ZrCl2 by MAO and subsequent olefin insertion.

Experimental Workflow: Self-Validating Ethylene Polymerization Protocol

To harness the full potential of this catalyst, experimental rigor is paramount. The following protocol outlines a self-validating methodology for homogeneous ethylene polymerization. Every step is designed to preemptively address common failure modes, such as moisture contamination or improper Al:Zr ratios.

Figure 2: Self-validating Schlenk-line workflow for homogeneous metallocene polymerization.

Step-by-Step Methodology:

-

Solvent Purification:

-

Action: Distill toluene over sodium/benzophenone under argon to ensure it is strictly anhydrous and deoxygenated.

-

Causality & Validation: Zirconium(IV) is highly oxophilic. Trace water will irreversibly form inactive Zr-O-Zr dimers. A persistent blue color of the benzophenone ketyl radical visually validates the absence of moisture and oxygen.

-

-

Precursor Dissolution:

-

Action: In a nitrogen-filled glovebox, dissolve 2.0 mg of bis(ethylcyclopentadienyl)zirconium dichloride in 10 mL of the purified toluene.

-

Causality & Validation: The ethyl substitution ensures rapid and complete dissolution. The solution must be perfectly clear; any turbidity indicates precursor degradation or solvent contamination.

-

-

Reactor Conditioning & Activator Addition:

-

Action: Purge a 500 mL glass reactor with nitrogen at 80°C. Introduce 100 mL of toluene and a 10 wt% MAO solution to achieve an Al:Zr molar ratio of ~2500:1[2].

-

Causality & Validation: The massive excess of aluminum is required because MAO exists in complex oligomeric equilibria; only a fraction is capable of ionizing the metallocene. Furthermore, excess MAO acts as a scavenger for residual impurities in the monomer feed.

-

-

Polymerization Initiation:

-

Action: Inject the catalyst solution into the reactor. Immediately pressurize with ethylene to 60 psig and maintain 80°C[2].

-

Causality & Validation: Successful initiation is self-validated by an immediate exotherm and a continuous drop in reactor pressure, necessitating a constant feed of ethylene to maintain 60 psig.

-

-

Quenching and Isolation:

-

Action: After 30 minutes, vent the reactor and inject 10 mL of 10% HCl in methanol.

-

Causality & Validation: The acid rapidly protonates the active Zr-C bond, terminating chain growth, while simultaneously dissolving the aluminum residues. The precipitation of a stark white polymer validates successful synthesis and efficient catalyst removal.

-

Applications in Drug Development and Advanced Synthesis

While predominantly recognized for polyolefin synthesis, bis(ethylcyclopentadienyl)zirconium dichloride holds significant value for drug development professionals. Zirconocene dichlorides are the direct precursors to Schwartz's reagent (Cp2ZrHCl), a cornerstone in organic synthesis[4].

By utilizing the ethyl-substituted variant, chemists can perform highly regioselective hydrozirconation and carbozirconation of alkynes. The added steric bulk of the ethyl group dictates the orientation of the incoming alkyne, favoring the formation of the less sterically hindered vinylzirconium intermediate. This intermediate can then undergo transmetalation (e.g., Negishi coupling) to construct complex carbon frameworks found in active pharmaceutical ingredients (APIs). The enhanced solubility of the ethyl-variant ensures these sensitive transformations proceed smoothly in standard organic solvents, reducing reaction times and improving overall yield.

References

-

American Elements. "Bis(ethylcyclopentadienyl)zirconium Dichloride". American Elements Product Catalog.[Link]

-

American Elements. "Bis(cyclopentadienyl)zirconium(IV) Dichloride". American Elements Product Catalog.[Link]

- Google Patents. "Process and catalyst for polyolefin density and molecular weight control" (US5324800A).

- Google Patents. "Monocyclopentadienyl complexes" (US20060089253A1).

Sources

- 1. americanelements.com [americanelements.com]

- 2. US5324800A - Process and catalyst for polyolefin density and molecular weight control - Google Patents [patents.google.com]

- 3. US20060089253A1 - Monocyclopentadienyl complexes - Google Patents [patents.google.com]

- 4. americanelements.com [americanelements.com]

Bis(ethylcyclopentadienyl)zirconium Dichloride: Technical Monograph

[1]

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

Bis(ethylcyclopentadienyl)zirconium dichloride is a Group 4 metallocene complex characterized by the coordination of two ethyl-substituted cyclopentadienyl ligands to a central zirconium(IV) cation.[1] It represents a critical evolution from the unsubstituted zirconocene dichloride, offering enhanced solubility in non-polar solvents—a feature that significantly widens its utility in homogeneous catalysis and organic synthesis.

Chemical Identity

| Parameter | Detail |

| CAS Number | 73364-08-6 |

| IUPAC Name | Dichlorobis(ethylcyclopentadienyl)zirconium(IV) |

| Synonyms | (EtCp)₂ZrCl₂; Zirconocene, bis(ethylcyclopentadienyl)dichloro- |

| Molecular Formula | C₁₄H₁₈Cl₂Zr |

| Molecular Weight | 348.42 g/mol |

| Geometry | Distorted Tetrahedral (Bent Metallocene) |

Physicochemical Properties

| Property | Specification | Operational Implication |

| Appearance | Pale yellow solid/powder | Visual indicator of purity; darkening suggests oxidation/hydrolysis.[2] |

| Melting Point | Lower than Cp₂ZrCl₂ (245°C) | The ethyl substituents disrupt crystal packing, lowering the melting point and facilitating dissolution. |

| Solubility | High in Toluene, DCM, THF | Critical for homogeneous polymerization where catalyst solubility dictates activity. |

| Stability | Moisture/Air Sensitive | Requires Schlenk line or Glovebox handling (Ar/N₂ atmosphere).[2] Hydrolyzes to form oxo-bridged species.[2] |

Synthesis & Purification Protocol

The synthesis of (EtCp)₂ZrCl₂ follows a salt metathesis pathway. The introduction of the ethyl group on the cyclopentadienyl ring is the yield-determining step, requiring precise temperature control to prevent polymerization of the ligand.[2]

Experimental Workflow (Graphviz Visualization)

Figure 1: Step-wise synthesis pathway from ligand generation to purified metallocene.[2][3]

Detailed Methodology

-

Ligand Preparation: Ethylcyclopentadiene is deprotonated using n-Butyllithium (n-BuLi) (2.5 M in hexanes) or Sodium Hydride (NaH) in THF at -78°C.[2] This generates the nucleophilic species Lithium Ethylcyclopentadienide (EtCpLi).

-

Critical Note: The ethyl group is electron-donating, making the Cp ring more electron-rich than the unsubstituted parent, slightly increasing reaction rates with the metal center.[2]

-

-

Metallation: Anhydrous Zirconium(IV) Chloride (ZrCl₄) is suspended in toluene or THF.[2] The EtCpLi solution is added dropwise to the zirconium suspension at low temperature.

-

Work-up: The mixture is warmed to room temperature and stirred for 12-24 hours. The byproduct (LiCl) precipitates and is removed via filtration under inert gas.

-

Purification: The solvent is removed in vacuo, and the residue is recrystallized from cold hexanes or a toluene/hexane mixture to yield pale yellow crystals.

Catalytic Applications: Polymerization[6][8][9][10][11][12]

The primary industrial and academic application of CAS 73364-08-6 is as a precatalyst for olefin polymerization.[2] It belongs to the class of Kaminsky-Sinn catalysts .[2]

Activation Mechanism

The dichloride complex itself is inactive.[2] It requires activation by a cocatalyst, typically Methylaluminoxane (MAO) or a perfluorinated borate (e.g., B(C₆F₅)₃), to generate the cationic active species (14-electron complex).

Mechanism:

-

Alkylation: MAO replaces the chloride ligands with methyl groups.[2]

-

Ionization: MAO abstracts a methyl group, creating a cationic zirconium center [(EtCp)₂ZrMe]⁺ and a weakly coordinating anion [MAO-Cl/Me]⁻.[2]

-

Coordination-Insertion: The olefin coordinates to the vacant site on the cation and inserts into the Zr-C bond, propagating the polymer chain.[2]

Performance Characteristics

-

Activity: High activity for ethylene polymerization due to the electron-donating ethyl groups, which stabilize the cationic center.[2]

-

Solubility: The ethyl substituents prevent the formation of insoluble dimeric species often seen with Cp₂ZrCl₂, ensuring a truly homogeneous system.[2]

-

Tacticity: Produces atactic polypropylene (if used for propylene) due to the C2v symmetry of the complex (achiral), unless used in specific block copolymerization strategies.

Applications in Drug Development & Organic Synthesis[5][6]

While metallocenes are rarely used as drugs themselves (with exceptions like Titanocene dichloride), (EtCp)₂ZrCl₂ is a vital synthetic tool in the construction of complex pharmaceutical intermediates.

Hydrozirconation (Schwartz's Reagent Analog)

The complex can be converted to its hydride form (EtCp)₂ZrHCl (an ethyl-substituted analog of Schwartz's reagent).[2]

-

Function: Performs hydrozirconation of alkynes and alkenes with high regioselectivity.[2]

-

Pharma Utility: This reaction is crucial for synthesizing trans-alkenes and vinyl halides , common motifs in natural products and drug candidates (e.g., prostaglandins, macrolides).[2]

Negishi Coupling Precursor

In the presence of organozinc reagents, zirconium species catalyze C-C bond formation.

-

Workflow: (EtCp)₂ZrCl₂ catalyzes the carboalumination of alkynes, which are then coupled to aryl halides via Pd-catalysis (Negishi coupling).[2]

-

Impact: Allows for the convergent synthesis of highly functionalized drug scaffolds under mild conditions.[2]

Biological Activity (Experimental)

Research has explored zirconocenes as potential anticancer agents, analogous to cisplatin.

Handling, Safety, and Storage (HSE)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin/Eye Irritation | Causes skin irritation (H315); Causes serious eye irritation (H319).[2] | Wear nitrile gloves and safety goggles.[2] |

| Reactivity | Reacts violently with water; liberates HCl gas.[2] | Do not expose to open air.[2] Quench excess catalyst with isopropanol before disposal.[2] |

| Storage | Moisture Sensitive.[4][2][5][6] | Store under Argon/Nitrogen in a desiccator or glovebox.[2] |

References

Sources

- 1. Ethylcyclopentadiene (C7H10) CAS 26519-92-6 - RUO [benchchem.com]

- 2. Bis(cyclopentadienyl)zirconium dichloride [webbook.nist.gov]

- 3. US20170022439A1 - Liquid Propylene Oligomers and Methods of Making Same - Google Patents [patents.google.com]

- 4. strem.com [strem.com]

- 5. Decamethylzirconocene dichloride - Wikipedia [en.wikipedia.org]

- 6. Bis(n-butylcyclopentadienyl)zirconium(IV) dichloride, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. americanelements.com [americanelements.com]

safety and handling of bis(ethylcyclopentadienyl)zirconium dichloride

(EtCp)₂ZrCl₂ | CAS: 76379-95-2

Executive Summary

Bis(ethylcyclopentadienyl)zirconium dichloride, often abbreviated as (EtCp)₂ZrCl₂, is a specialized organometallic precursor used primarily in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for the growth of Zirconium Oxide (ZrO₂) thin films. It also serves as a single-site catalyst precursor for olefin polymerization.

Distinct from its parent compound, zirconocene dichloride (Cp₂ZrCl₂), the ethyl substitution on the cyclopentadienyl rings disrupts crystal packing, resulting in enhanced solubility in non-polar solvents (e.g., toluene, hexane) and modified volatility profiles. This guide details the rigorous safety, handling, and operational protocols required to maintain the integrity of this moisture-sensitive compound.[1]

Part 1: Physicochemical Profile[2][3]

The ethyl group functionalization is not merely structural; it dictates the handling parameters. While the parent zirconocene is a high-melting solid, the ethyl-derivative exhibits lower melting points and higher solubility, making it more amenable to liquid injection systems in ALD.

Table 1: Technical Specifications

| Property | Specification | Operational Implication |

| Chemical Formula | C₁₄H₁₈Cl₂Zr | Molecular Weight: ~348.42 g/mol |

| Appearance | Pale Yellow to Beige Solid | Darkening indicates oxidation or hydrolysis. |

| Melting Point | < 100°C (Typical for alkyl-Cp) | significantly lower than parent Cp₂ZrCl₂ (245°C); easier to sublime but risk of melting during transport. |

| Solubility | High in Toluene, Hexane, THF | Ideal for liquid injection ALD; incompatible with protic solvents (water, alcohols). |

| Stability | Air-stable (short term), Moisture-sensitive | Critical: Hydrolyzes immediately upon contact with atmospheric moisture. |

| Decomposition | Releases HCl and organic vapors | Requires acid-gas scrubbing in exhaust lines. |

Part 2: Hazard Mechanism & Toxicology

The primary hazard of (EtCp)₂ZrCl₂ is not acute systemic toxicity of the zirconium metal, but rather its hydrolytic instability . Upon contact with moisture (even ambient humidity), the Zr-Cl bonds cleave, releasing hydrogen chloride (HCl) gas.

Hydrolysis Pathway

The following diagram illustrates the degradation mechanism that occurs if the compound is mishandled outside of an inert environment.

Figure 1: Step-wise hydrolysis mechanism releasing corrosive HCl gas upon moisture exposure.

Toxicological Implications[3][4]

-

Inhalation: The HCl byproduct causes severe irritation to the upper respiratory tract. Long-term exposure to zirconium compounds can lead to granulomas (rare).

-

Skin/Eye Contact: Corrosive.[2] Reacts with skin moisture to cause acid burns.

-

Sensitization: While zirconium is generally low-toxicity, the ethyl-substituted ligands can act as organic irritants.

Part 3: Engineering Controls & PPE

Due to the HCl release potential and the high cost of the material, "Zero-Exposure" handling is the standard.

Primary Containment (The Inert Chain)

-

Glovebox: Mandatory for dispensing and loading.

-

Atmosphere:[3] Argon or Nitrogen (H₂O < 0.5 ppm, O₂ < 1 ppm).

-

Gloves: Butyl rubber (0.7mm) or multi-layer laminate.

-

-

Schlenk Line: Acceptable for synthesis or solution transfer if a glovebox is unavailable.

-

Vacuum: < 10⁻³ mbar required to remove adsorbed moisture from glassware.

-

Personal Protective Equipment (PPE)

-

Respiratory: If working outside a glovebox (e.g., cleaning reactor chambers), a full-face respirator with Acid Gas (E) and P100 cartridges is required.

-

Body: Flame-resistant lab coat (Nomex) + chemical apron.

-

Eyes: Chemical splash goggles (safety glasses are insufficient due to HCl gas risk).

Part 4: Operational Protocols

Protocol A: Precursor Loading for ALD/CVD

Objective: Transfer solid precursor to a bubbler/canister without oxidation.

-

Preparation: Bake out the stainless steel bubbler at 150°C under vacuum for 12 hours to desorb water.

-

Transfer: Move the bubbler and the (EtCp)₂ZrCl₂ container into the glovebox via the antechamber.

-

Filling:

-

Open the bubbler inlet.

-

Using a wide-bore funnel (plastic or glass, anti-static), pour the required mass.

-

Note: Do not fill >75% volume to allow for thermal expansion.

-

-

Sealing: Replace the VCR gasket (always use a new nickel/stainless gasket) and torque to spec. Close valves.

-

Validation: Once removed from the glovebox, perform a helium leak test on the bubbler before heating.

Protocol B: Solution Preparation (Polymerization)

Objective: Create a toluene solution for catalyst injection.

-

Solvent Drying: Toluene must be dried over Sodium/Benzophenone or passed through an activated alumina column (Karl Fischer < 5 ppm water).

-

Dissolution:

-

Weigh (EtCp)₂ZrCl₂ in the glovebox.

-

Add dry toluene.

-

Observation: The solution should be clear yellow/orange. Cloudiness indicates hydrolysis (formation of insoluble oxides).

-

-

Activation: For polymerization, Methylaluminoxane (MAO) is often added.

-

Caution: This reaction is exothermic. Add MAO slowly.

-

Workflow Visualization

Figure 2: Operational workflow for ALD and Polymerization applications.

Part 5: Emergency Response

Spill Management

-

Small Spill (Glovebox): Sweep up with a dedicated brush. Place in a waste jar labeled "Zirconium Waste."

-

Large Spill (Lab Bench):

-

Evacuate the immediate area (HCl risk).

-

Ventilate: Maximize fume hood airflow.

-

Neutralize: Cover the spill with a 1:1 mixture of sodium bicarbonate and sand to neutralize acid and absorb liquid.

-

Clean: Once reaction ceases, sweep into a double-bagged container.

-

Fire Safety

-

Do NOT Use: Water or Foam (will accelerate HCl production).

-

Combustion Products: Zirconium oxides (particulates) and HCl gas. Firefighters must wear SCBA.

References

-

American Elements. (n.d.). Bis(ethylcyclopentadienyl)zirconium Dichloride Properties and Safety. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: Zirconocene Dichloride (Analogous Hazard Data). Retrieved from [Link]

-

Niinistö, J., et al. (2007). Advanced cyclopentadienyl precursors for atomic layer deposition of ZrO₂ thin films. Journal of Materials Chemistry. Retrieved from [Link]

- Putkonen, M., & Niinistö, L. (2001). Organometallic precursors for atomic layer deposition. Topics in Organometallic Chemistry.

Sources

Methodological & Application

bis(ethylcyclopentadienyl)zirconium dichloride for ethylene polymerization

An In-Depth Guide to Ethylene Polymerization Using Bis(ethylcyclopentadienyl)zirconium Dichloride

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of bis(ethylcyclopentadienyl)zirconium dichloride, often abbreviated as (EtCp)₂ZrCl₂, in ethylene polymerization. This guide delves into the mechanistic underpinnings of this catalyst system, offers detailed experimental protocols, and outlines methods for polymer characterization, all grounded in established scientific principles.

Introduction: The Role of Zirconocene Catalysts in Polymer Science

Metallocene catalysts, particularly Group IV complexes like zirconocenes, revolutionized the field of olefin polymerization, offering unprecedented control over polymer microstructure. Unlike traditional Ziegler-Natta catalysts which possess multiple types of active sites, metallocenes are single-site catalysts. This characteristic allows for the production of polymers with narrow molecular weight distributions (MWD) and uniform comonomer incorporation, leading to highly tailored materials.

The specific catalyst, bis(ethylcyclopentadienyl)zirconium dichloride, features ethyl substituents on the cyclopentadienyl (Cp) rings. These alkyl groups are not mere spectators; they play a crucial role in the catalyst's performance. The electron-donating nature of the ethyl groups increases the electron density at the zirconium center, which can influence the rates of monomer coordination and insertion. Furthermore, the steric bulk of the ethyl groups affects the approach of the monomer and the rate of chain transfer reactions, ultimately impacting the polymer's molecular weight and morphology.[1][2]

1.1 The Activation Mechanism: From Pre-catalyst to Active Cation

Bis(ethylcyclopentadienyl)zirconium dichloride is a pre-catalyst and is inactive for polymerization on its own. Activation is required to replace one of the chloride ligands with an alkyl group and then abstract a ligand to generate a coordinatively unsaturated, 14-electron cationic active species, [(EtCp)₂Zr-R]⁺.[3] This is typically achieved using a cocatalyst.

The most common and extensively studied cocatalyst is methylaluminoxane (MAO) .[4] MAO is a complex oligomeric species that performs several functions:

-

Alkylation: It replaces a chloride ligand on the zirconium center with a methyl group.

-

Abstraction: It abstracts the second chloride or the newly added methyl group to generate the active cationic zirconocene complex.

-

Scavenging: It reacts with and neutralizes impurities (like water) in the reaction medium that would otherwise deactivate the catalyst.

Alternatively, organoboron compounds, such as trityl tetrakis(pentafluorophenyl)borate, can serve as activators in conjunction with a trialkylaluminum scavenger.[5][6]

The Catalytic Cycle for Ethylene Polymerization

The polymerization process proceeds via a well-established coordination-insertion mechanism. The diagram below illustrates the key steps involved in the catalytic cycle once the active species is formed.

Caption: Catalytic cycle for ethylene polymerization using (EtCp)₂ZrCl₂.

Experimental Protocol: Slurry-Phase Ethylene Polymerization

This section provides a detailed step-by-step protocol for a representative lab-scale slurry polymerization of ethylene.

3.1 Critical Safety Precautions

-

Reactivity: Zirconocene complexes can be sensitive to air and moisture.[7][8] Cocatalysts like MAO and other alkylaluminums are pyrophoric and react violently with water.

-

Handling: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves.[9][10]

-

Solvents: Ensure solvents are rigorously dried and deoxygenated before use.[4]

-

Ethylene: Ethylene is a flammable gas. Ensure the reactor and gas lines are leak-proof.

3.2 Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |

| Bis(ethylcyclopentadienyl)zirconium dichloride | >97% | Sigma-Aldrich, Strem | Store under inert atmosphere, refrigerated. |

| Methylaluminoxane (MAO) | 10 wt% in Toluene | Sigma-Aldrich | Pyrophoric. Handle with extreme care under inert atmosphere. |

| Toluene | Anhydrous, >99.8% | Various | Purified via a solvent purification system or distilled from Na/benzophenone.[4] |

| Ethylene | Polymer Grade (99.9%) | Praxair, Airgas | Passed through deoxygenating and drying columns.[1][4] |

| Methanol, acidified (5% HCl) | ACS Grade | Various | Used to terminate the reaction. |

| High-Pressure Stainless Steel Reactor (e.g., Parr) | - | Parr Instrument Co. | Equipped with mechanical stirrer, temperature control, and gas inlet/outlet.[1] |

3.3 Experimental Workflow Diagram

Caption: General workflow for laboratory-scale ethylene polymerization.

3.4 Step-by-Step Polymerization Procedure

-

Reactor Preparation: A 1 L stainless steel Parr reactor is meticulously cleaned and dried. The reactor is then heated to 150°C under high vacuum for at least three hours to remove any traces of moisture.[1] It is subsequently backfilled with high-purity argon or nitrogen and allowed to cool to the desired reaction temperature (e.g., 70°C).[11]

-

Solvent and Cocatalyst Charging: Under an inert atmosphere, 400-500 mL of anhydrous toluene is transferred to the reactor.[4] The desired amount of MAO solution is then injected via syringe. The amount is determined by the target Al/Zr molar ratio, which typically ranges from 500 to 2000.[12][13]

-

Ethylene Saturation: The reactor is sealed, and the stirring is initiated (e.g., 800 rpm). Polymer-grade ethylene is introduced into the reactor to the desired pressure (e.g., 1-2 bar).[1] The system is allowed to equilibrate until the solvent is saturated with ethylene, indicated by a stable pressure.

-

Catalyst Preparation and Injection: In a glovebox, prepare a stock solution of bis(ethylcyclopentadienyl)zirconium dichloride in anhydrous toluene (e.g., 1 mg/mL). A specific volume of this solution, corresponding to the desired catalyst loading (e.g., 12.8 µmol), is drawn into a gas-tight syringe.[2][5]

-

Initiation of Polymerization: The catalyst solution is rapidly injected into the stirred reactor to initiate the polymerization. An immediate increase in temperature and ethylene consumption should be observed, indicating a rapid polymerization rate.

-

Reaction Monitoring: The polymerization is allowed to proceed for a set duration (e.g., 30-60 minutes).[5] The reaction temperature and pressure are maintained throughout. Ethylene can be supplied continuously to maintain a constant pressure.

-

Termination: After the designated time, the ethylene feed is stopped, and the reactor is carefully vented. The polymerization is quenched by injecting approximately 50 mL of acidified methanol into the reactor.[2][5]

-

Polymer Recovery and Purification: The resulting polyethylene precipitates as a white solid. The contents of the reactor are poured into a larger beaker containing an excess of methanol. The polymer is collected by filtration, washed extensively with fresh methanol to remove any catalyst residue, and then dried in a vacuum oven at 60°C to a constant weight.[4][5]

Characterization of the Resultant Polyethylene

The physical and chemical properties of the synthesized polyethylene are critical for evaluating the catalyst's performance. Standard characterization techniques are summarized below.

| Property | Technique | Information Obtained | Typical Values for (EtCp)₂ZrCl₂ System |

| Molecular Weight (Mw) & Polydispersity (PDI) | Gel Permeation Chromatography (GPC)[14] | Weight-average molecular weight (Mw), number-average molecular weight (Mn), and Polydispersity Index (PDI = Mw/Mn). | Mw: 210 - 280 kDa; PDI: ~3.1 - 3.4, indicating a narrow distribution typical of single-site catalysts. |

| Thermal Properties | Differential Scanning Calorimetry (DSC)[14] | Melting temperature (Tm) and degree of crystallinity (%Xc). | Tm: ~129 - 136°C; Crystallinity: ~41 - 75%, characteristic of High-Density Polyethylene (HDPE).[5][12][15] |

| Morphology | Scanning Electron Microscopy (SEM)[14] | Particle size, shape, and surface texture of the polymer powder. | Often replicates the morphology of the catalyst support if used; can form fibrous or globular structures.[4] |

| Crystalline Structure | X-ray Diffraction (XRD)[15] | Confirms the crystalline structure of the polyethylene (typically orthorhombic). | Orthorhombic space group (Pnam) is typically observed for HDPE.[15] |

Conclusion and Outlook

Bis(ethylcyclopentadienyl)zirconium dichloride, when activated with an appropriate cocatalyst like MAO, is a highly efficient system for producing linear, high-density polyethylene. The single-site nature of the catalyst allows for excellent control over the polymer's molecular weight and distribution. By carefully controlling reaction parameters such as temperature, pressure, and the Al/Zr ratio, researchers can tune the properties of the resulting polymer to meet the demands of specific applications. The protocols and data presented herein provide a solid foundation for scientists to explore and optimize ethylene polymerization using this versatile catalyst.

References

-

Chula Digital Collections. (n.d.). Ethylene polymerization with zirconocene catalyston zeolite A support derived from fly ash. Retrieved from [Link]

-

Ghobadi, F., et al. (2014). Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. ACS Catalysis. Retrieved from [Link]

-

Ortega, D. E., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers. Retrieved from [Link]

-

Kohsari, I., et al. (n.d.). Ethylene Polymerization with Silica Support Bis(butylcyclopentadienyl)zirconium Dichloride as Catalyst. Iranian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

-

Alsaygh, A. (2014). Characterization of polyethylene synthesized by zirconium single site catalysts. Applied Petrochemical Research. Retrieved from [Link]

-

RSC Publishing. (2020). Physicochemical surface-structure studies of highly active zirconocene polymerisation catalysts on solid polymethylaluminoxane activating supports. Retrieved from [Link]

-

Erker, G., et al. (2000). Ansa-metallocene polymerization catalysts derived from [2+2]cycloaddition reactions of bis(1-methylethenyl-cyclopentadienyl)zirconium systems. PNAS. Retrieved from [Link]

-

Arias, M., et al. (2013). Ethylene polymerization over supported MAO/(nBuCp)2ZrCl2 catalysts:Influence of support properties. Boletín de la Sociedad Química del Perú. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of substituents in bis(cyclopentadienyl)zirconium dichloride complexes on catalytic properties with Al(i-Bu)3/CPh3B(C6F5)4 as activator in ethylene polymerization. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: Bis(cyclopentadienyl)zirconium dichloride. Retrieved from [Link]

-

Iranian Polymer Journal. (2002). Polymerization of Ethylene Using Cp2ZrCl2 Metallocene and Methylaluminoxane Homogeneous Catalyst System. Retrieved from [Link]

-

Harper College. (2009). Bis(cyclopentadienyl)zirconium chloride hydride MSDS. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Bis(cyclopentadienyl)zirconium dichloride. Retrieved from [Link]

-

PSE Community.org. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Retrieved from [Link]

-

Preprints.org. (2020). Ethylene polymerization via zirconocene catalysts and organoboron activators: an experimental and kinetic modeling study. Retrieved from [Link]

-

Chula Digital Collections. (n.d.). Ethylene polymerization by ziegler-natta and metallocene catalyst systems : morphology study and characterization. Retrieved from [Link]

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. "Ethylene polymerization by ziegler-natta and metallocene catalyst syst" by Punlop Horharin [digital.car.chula.ac.th]

- 7. fishersci.ie [fishersci.ie]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. pnas.org [pnas.org]

- 14. Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Bis(ethylcyclopentadienyl)zirconium Dichloride in Propylene Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Catalyst for Precision Polypropylene Synthesis

The advent of metallocene catalysts, such as bis(ethylcyclopentadienyl)zirconium dichloride ((EtCp)₂ZrCl₂), has revolutionized the field of polyolefin synthesis.[1][2] These single-site catalysts offer unprecedented control over polymer architecture, leading to polypropylenes with narrow molecular weight distributions, controlled stereochemistry, and uniform comonomer incorporation.[2][3] This level of precision allows for the fine-tuning of material properties, opening avenues for new applications ranging from advanced packaging and textiles to specialized components in medical devices.

This document provides a comprehensive guide to the use of (EtCp)₂ZrCl₂ in propylene polymerization. It delves into the fundamental reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters that influence the final polymer properties.

The Catalytic Heart: Mechanism of Activation and Polymerization

The polymerization process does not initiate with the metallocene dichloride itself. A crucial activation step is required, typically involving a cocatalyst, most commonly methylaluminoxane (MAO).

Catalyst Activation:

The primary role of MAO is to alkylate the zirconocene and then abstract a chloride ligand to generate a catalytically active cationic zirconium species.[4][5] This process can be summarized as follows:

-

Alkylation: The MAO, or more specifically, residual trimethylaluminum (TMA) within the MAO, exchanges a methyl group for a chloride on the zirconium center.

-

Activation: A large excess of MAO creates a weakly coordinating anion, which abstracts the remaining chloride, generating the active cationic species, [(EtCp)₂Zr-CH₃]⁺.[6][7] The structure of MAO itself is complex and not fully elucidated, but it is understood to stabilize this active cation.[8]

The choice of cocatalyst and the Al/Zr molar ratio are critical parameters that significantly influence catalyst activity and the properties of the resulting polymer.[5][9] High Al/Zr ratios, often in the range of 1000:1 to 10,000:1, are typically required to drive the equilibrium towards the active species and to scavenge impurities in the polymerization medium.[6]

Polymerization Mechanism:

Once the active cationic species is formed, propylene polymerization proceeds via a coordination-insertion mechanism. The key steps are:

-

Propylene Coordination: A propylene monomer molecule coordinates to the vacant site on the cationic zirconium center.

-

Insertion: The coordinated propylene molecule then inserts into the existing zirconium-polymer chain bond. This step is stereoselective, and the geometry of the metallocene ligand framework dictates the tacticity (the stereochemical arrangement of the methyl groups) of the resulting polypropylene chain.

-

Chain Propagation: This coordination-insertion cycle repeats, leading to the growth of the polymer chain.

-

Chain Termination/Transfer: The growing polymer chain can be terminated or transferred through several pathways, including β-hydride elimination or chain transfer to the aluminum cocatalyst or monomer.[10][11] These events determine the final molecular weight of the polymer.

Caption: Workflow for a typical slurry-phase propylene polymerization experiment.

Protocol 2: Characterization of the Resulting Polypropylene

The properties of the synthesized polypropylene should be thoroughly characterized to understand the structure-property relationships.

1. Molecular Weight and Molecular Weight Distribution (MWD):

-

Technique: High-temperature Gel Permeation Chromatography (GPC).

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Metallocene-catalyzed polypropylenes typically exhibit a narrow MWD with a PDI close to 2. [3] 2. Tacticity:

-

Technique: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Purpose: To determine the stereoregularity of the polymer chain. The relative intensities of the methyl carbon resonances can be used to quantify the percentage of isotactic (mmmm), syndiotactic (rrrr), and atactic (mrrm) pentads. [3] 3. Thermal Properties:

-

Technique: Differential Scanning Calorimetry (DSC).

-

Purpose: To determine the melting temperature (Tm) and the degree of crystallinity. The melting temperature is influenced by the tacticity and molecular weight of the polymer. [3] 4. Mechanical Properties:

-

Technique: Tensile testing.

-

Purpose: To evaluate the mechanical performance of the polymer, including tensile strength, elongation at break, and Young's modulus. These properties are directly related to the polymer's microstructure.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Polymer Yield | - Inactive catalyst or cocatalyst.- Presence of impurities (water, oxygen) in the system.- Insufficient Al/Zr ratio. | - Use fresh, properly stored catalyst and cocatalyst.- Ensure all solvents and monomers are rigorously purified.- Increase the Al/Zr ratio. |

| Broad Molecular Weight Distribution | - Presence of multiple active sites.- Inconsistent polymerization temperature. | - Ensure the purity of the metallocene catalyst.- Improve temperature control of the reactor. |